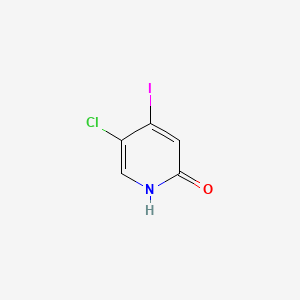

5-Chloro-2-hydroxy-4-iodopyridine

Description

Structure

2D Structure

Properties

IUPAC Name |

5-chloro-4-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUZXMHAZKSDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670590 | |

| Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125410-07-2 | |

| Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Chloro-2-hydroxy-4-iodopyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a plausible synthetic route for 5-Chloro-2-hydroxy-4-iodopyridine, a valuable heterocyclic intermediate in the development of pharmaceuticals and other advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, structured data, and visual representations of the synthetic pathway.

Overall Synthetic Pathway

The synthesis of this compound can be achieved in a two-step process commencing from the readily available starting material, 2-amino-5-chloropyridine. The first step involves the conversion of the amino group to a hydroxyl group via a diazotization reaction to yield 5-chloro-2-hydroxypyridine. The subsequent step is a regioselective electrophilic iodination at the 4-position of the pyridine ring.

Figure 1: Overall synthetic route for this compound.

Step 1: Synthesis of 5-Chloro-2-hydroxypyridine

The initial step of the synthesis involves the conversion of 2-amino-5-chloropyridine to 5-chloro-2-hydroxypyridine. This is achieved through a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxyl compound.[1]

Figure 2: Reaction scheme for the synthesis of 5-chloro-2-hydroxypyridine.

Experimental Protocol: Diazotization of 2-amino-5-chloropyridine

-

In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-amino-5-chloropyridine in an aqueous solution of sulfuric acid.

-

Cool the mixture to a temperature between -10°C and 5°C.[1]

-

Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring the mixture at the same temperature for a specified period to ensure the complete formation of the diazonium salt.

-

Gradually warm the reaction mixture to a temperature between 50°C and 60°C and maintain it for a period to facilitate the hydrolysis of the diazonium salt to 5-chloro-2-hydroxypyridine.[1]

-

Cool the reaction mixture to room temperature and adjust the pH to neutral using a suitable base.

-

The product, 5-chloro-2-hydroxypyridine, will precipitate out of the solution.

-

Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.

Data Presentation: Reagents and Reaction Conditions for Step 1

| Reagent/Parameter | Molar Ratio/Condition | Purpose |

| 2-amino-5-chloropyridine | 1.0 eq | Starting Material |

| Sodium Nitrite (NaNO₂) | 1.0 - 1.2 eq | Diazotizing Agent |

| Sulfuric Acid (H₂SO₄) | Excess | Solvent and Catalyst |

| Diazotization Temperature | -10°C to 5°C[1] | Formation of Diazonium Salt |

| Hydrolysis Temperature | 50°C to 60°C[1] | Conversion to Hydroxyl Group |

| Reaction Time | 2 - 4 hours | To ensure completion |

| Expected Yield | High | - |

Step 2: Synthesis of this compound

The second step is the regioselective iodination of 5-chloro-2-hydroxypyridine at the 4-position. The hydroxyl group at the 2-position is an activating ortho-, para-director, while the chloro group at the 5-position is a deactivating but also ortho-, para-directing group. The electronic and steric effects favor the electrophilic substitution at the 4-position, which is para to the strongly activating hydroxyl group. Various iodinating reagents can be employed for this transformation, with N-Iodosuccinimide (NIS) being a common choice for its mildness and selectivity.

Figure 3: Reaction scheme for the iodination of 5-chloro-2-hydroxypyridine.

Experimental Protocol: Iodination of 5-chloro-2-hydroxypyridine

-

In a suitable reaction flask, dissolve 5-chloro-2-hydroxypyridine in an appropriate solvent such as acetonitrile or dimethylformamide (DMF).

-

To this solution, add N-Iodosuccinimide (NIS) portion-wise at room temperature. An alternative iodinating system could be iodine in the presence of an oxidizing agent like hydrogen peroxide.[2]

-

Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench any excess iodinating reagent by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Data Presentation: Reagents and Reaction Conditions for Step 2

| Reagent/Parameter | Molar Ratio/Condition | Purpose |

| 5-chloro-2-hydroxypyridine | 1.0 eq | Substrate |

| N-Iodosuccinimide (NIS) | 1.0 - 1.2 eq | Iodinating Agent |

| Solvent | Acetonitrile or DMF | Reaction Medium |

| Temperature | Room Temperature | Mild Reaction Condition |

| Reaction Time | 12 - 24 hours | To ensure completion |

| Expected Yield | Good to High | - |

Conclusion

The synthesis of this compound can be effectively carried out through a two-step sequence involving the diazotization of 2-amino-5-chloropyridine followed by a regioselective iodination of the resulting 5-chloro-2-hydroxypyridine. The methodologies presented in this guide are based on established chemical principles and analogous reactions reported in the literature. The provided protocols and data tables serve as a valuable resource for chemists and researchers engaged in the synthesis of functionalized pyridine derivatives for various applications in the pharmaceutical and chemical industries. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

An In-depth Technical Guide to 5-Chloro-2-hydroxy-4-iodopyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-2-hydroxy-4-iodopyridine. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It is important to note that this compound exists in tautomeric equilibrium with 5-Chloro-4-iodo-2(1H)-pyridinone. For the purpose of this guide, both names will be used interchangeably to refer to the same chemical entity.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, the fundamental chemical properties can be summarized. The following table outlines the key identifiers and characteristics of the compound, primarily referencing its more stable tautomeric form, 5-Chloro-4-iodo-2(1H)-pyridinone.

| Property | Value | Source |

| Chemical Name | 5-Chloro-4-iodo-2(1H)-pyridinone | Echemi |

| Synonyms | 5-chloro-4-iodo-1H-pyridin-2-one, this compound | |

| CAS Number | 1125410-07-2 | Echemi |

| Molecular Formula | C₅H₃ClINO | |

| Molecular Weight | 271.44 g/mol | |

| Physical State | Not available | Echemi[1] |

| Color | Not available | Echemi[1] |

| Odor | Not available | Echemi[1] |

| Melting Point | Not available | Echemi[1] |

| Boiling Point | Not available | Echemi[1] |

Synthesis and Experimental Protocols

A potential synthetic pathway could start from 2-hydroxy-5-chloropyridine, which is commercially available. This intermediate can then be subjected to an iodination reaction to introduce the iodine atom at the 4-position.

Hypothetical Experimental Protocol: Iodination of 5-Chloro-2-hydroxypyridine

Materials:

-

5-Chloro-2-hydroxypyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 5-Chloro-2-hydroxypyridine (1 equivalent) in anhydrous acetonitrile.

-

To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, such as temperature, reaction time, and purification methods.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of multiple functional groups: the pyridinone ring, a chloro substituent, and an iodo substituent. The iodine atom, in particular, makes the molecule a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in medicinal chemistry for the construction of complex molecular architectures.

While no specific biological activities for this compound have been reported, related halogenated hydroxyquinolines and hydroxypyridines have shown a range of biological effects, including antimicrobial and enzyme inhibitory activities. For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity[2]. This suggests that this compound could be a valuable intermediate for the synthesis of novel bioactive compounds. Its utility as a building block in the development of targeted therapies for diseases like cancer and infectious diseases is an area ripe for exploration.

Visualizing Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for the preparation of this compound.

Caption: A potential synthetic workflow for this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a halogenated pyridinone with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific experimental data is scarce, its chemical structure suggests a rich reactivity profile, particularly in cross-coupling reactions. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of novel therapeutics.

References

An In-depth Technical Guide to 5-Chloro-2-hydroxy-4-iodopyridine (CAS 1125410-07-2)

Disclaimer: Publicly available information on 5-Chloro-2-hydroxy-4-iodopyridine (CAS 1125410-07-2) is limited. This guide provides a comprehensive overview of the available data and includes information on closely related compounds to offer insights into its potential properties and applications. All information pertaining to related compounds is explicitly identified.

Introduction

This compound is a halogenated pyridine derivative. Halogenated pyridines are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, often serving as key building blocks in the synthesis of complex molecular architectures with diverse biological activities. The presence of chloro, hydroxy, and iodo substituents on the pyridine ring suggests its potential as a versatile intermediate for further chemical modifications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1125410-07-2 |

| Molecular Formula | C₅H₃ClINO |

| Molecular Weight | 255.44 g/mol |

| Synonyms | 5-Chloro-4-iodo-2(1H)-pyridinone, 5-chloro-4-iodo-1H-pyridin-2-one |

Synthesis

Hypothetical Experimental Protocol: Iodination of 5-Chloro-2-hydroxypyridine

Materials:

-

5-Chloro-2-hydroxypyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Stirring apparatus

-

Reaction vessel

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a clean, dry reaction vessel, dissolve 5-chloro-2-hydroxypyridine (1 equivalent) in anhydrous acetonitrile.

-

To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow Diagram:

Potential Applications in Research and Drug Discovery

While specific applications for this compound have not been documented, its structural features suggest several potential areas of utility for researchers. The presence of three distinct functional groups (chloro, hydroxy/pyridone, and iodo) on the pyridine scaffold makes it an attractive building block for creating diverse chemical libraries.

The iodine atom, in particular, is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 4-position. The chloro and hydroxy groups can also be further functionalized. This versatility makes the compound a potentially valuable intermediate in the synthesis of novel therapeutic agents.

For instance, related chloro-iodopyridine derivatives are utilized as key intermediates in the development of novel pharmaceuticals, including anti-cancer agents.[1]

Biological Activity

There is no publicly available data on the biological activity of this compound. Any investigation into its biological effects would require dedicated screening and in vitro/in vivo studies. Given the lack of this information, no signaling pathway diagrams can be provided.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not available. However, safety information for a structurally similar compound, 5-Chloro-2-fluoro-4-iodopyridine, can provide an indication of the potential hazards. It is crucial to handle this compound with appropriate caution in a laboratory setting, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Table 2: Hazard and Precautionary Statements for the Related Compound 5-Chloro-2-fluoro-4-iodopyridine

| Category | Information |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a chemical compound with limited available technical data. Its molecular structure suggests significant potential as a versatile building block in synthetic and medicinal chemistry. Further research is necessary to elucidate its reactivity, biological activity, and full range of potential applications. The information provided in this guide, including the hypothetical synthetic protocol and data from related compounds, serves as a valuable starting point for researchers and drug development professionals interested in this and similar halogenated pyridine derivatives.

References

Spectral Data for 5-Chloro-2-hydroxy-4-iodopyridine Remains Elusive in Public Domain

A comprehensive search for experimental spectral data—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 5-Chloro-2-hydroxy-4-iodopyridine has yielded no specific results within publicly accessible scientific databases and literature.

Efforts to locate synthesis and characterization reports, which would typically include the requisite spectral information, have also been unsuccessful. While commercial suppliers list this compound in their catalogs, they do not provide experimental spectral data.

Information is available for structurally related compounds, such as various other substituted and halogenated pyridines. However, the unique substitution pattern of this compound, with a chlorine at the 5-position, a hydroxyl group at the 2-position, and an iodine at the 4-position, is expected to produce a distinct spectral fingerprint. Without experimental data, a detailed technical guide with quantitative analysis and experimental protocols cannot be accurately compiled.

Researchers seeking to work with this compound may need to perform their own spectral analysis upon synthesis or acquisition. The following sections outline the expected, yet currently unavailable, data and methodologies.

Predicted Spectral Data (Hypothetical)

The following tables are presented as a placeholder for the types of data that would be expected for this compound. Note: The values in these tables are hypothetical and are not based on experimental results.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Tentative Assignment |

| Value | s, d, t, q, m | #H | Aromatic CH, OH |

| Value | s, d, t, q, m | #H | Aromatic CH, OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Tentative Assignment |

| Value | Aromatic C-Cl |

| Value | Aromatic C-OH |

| Value | Aromatic C-I |

| Value | Aromatic CH |

| Value | Aromatic CH |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value | Broad, Medium | O-H stretch |

| Value | Strong | C=C, C=N stretch |

| Value | Medium, Sharp | C-H bend |

| Value | Medium | C-O stretch |

| Value | Medium | C-Cl stretch |

| Value | Weak | C-I stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Value | 100 | [M]⁺ |

| Value | Variable | [M-Cl]⁺ |

| Value | Variable | [M-I]⁺ |

| Value | Variable | [M-OH]⁺ |

Standard Experimental Protocols

The acquisition of the spectral data would typically follow established analytical chemistry protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Logical Workflow for Compound Characterization

The logical workflow for the spectral characterization of a newly synthesized or acquired compound like this compound is outlined below.

Caption: Workflow for the spectral characterization of this compound.

Until experimental data for this compound becomes available in the public domain, a comprehensive and accurate technical guide on its spectral properties cannot be fully realized. The scientific community would benefit from the publication of such data to facilitate further research and development involving this compound.

In-Depth Technical Guide: 5-Chloro-2-hydroxy-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, proposed synthesis, and analytical characterization of 5-Chloro-2-hydroxy-4-iodopyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public domains, this guide incorporates predicted physical properties to offer a foundational understanding of the compound.

Core Physical Properties

The physical properties of this compound have been predicted using computational models to provide researchers with estimated values for experimental design and data interpretation. It is important to note that these are theoretical values and should be confirmed by empirical testing.

| Property | Predicted Value | Unit |

| Molecular Formula | C₅H₃ClINO | |

| Molecular Weight | 271.44 | g/mol |

| Boiling Point | 345.2 ± 40.0 | °C at 760 mmHg |

| Melting Point | 180-220 | °C (decomposition likely) |

| Density | 2.4±0.1 | g/cm³ |

| pKa | 6.5 ± 0.2 | |

| LogP | 2.1 ± 0.5 | |

| Water Solubility | 1.5 | g/L |

Note: Predicted values are sourced from computational chemistry software and should be used as estimates.

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be approached through a multi-step process involving halogenation and functional group manipulation of a pyridine precursor. The following diagram illustrates a logical workflow for its synthesis and subsequent characterization.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound. These protocols are based on standard laboratory techniques for similar compounds and should be adapted and optimized for specific experimental conditions.

Synthesis of this compound (Proposed)

This protocol describes a potential synthetic route starting from 2-hydroxy-5-chloropyridine.

Materials:

-

2-hydroxy-5-chloropyridine

-

N-Iodosuccinimide (NIS)

-

Sulfuric acid (concentrated)

-

Deionized water

-

Sodium thiosulfate solution (10% w/v)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-5-chloropyridine in concentrated sulfuric acid at 0 °C.

-

Slowly add N-Iodosuccinimide (NIS) in portions while maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Decolorize the solution by adding 10% sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system to yield pure this compound.

Characterization Protocols

Objective: To confirm the chemical structure of the synthesized compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 (adjust for signal-to-noise).

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts and coupling constants to assign protons and carbons to the molecular structure.

Objective: To determine the molecular weight and confirm the elemental composition of the synthesized compound.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or other suitable mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Acquisition:

-

Ionization Mode: Positive or negative ion mode (ESI is common for this type of molecule).

-

Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 100-500).

-

Infusion: Introduce the sample solution into the ion source via direct infusion or coupled with a liquid chromatography system.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Compare the observed m/z value with the calculated exact mass of this compound.

-

Analyze the isotopic pattern, which will be characteristic due to the presence of chlorine and iodine.

Objective: To assess the purity of the synthesized compound.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or determined by UV-Vis scan).

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of the purified compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

A Technical Guide to the Solubility of 5-Chloro-2-hydroxy-4-iodopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Chloro-2-hydroxy-4-iodopyridine, a halogenated pyridine derivative of interest in pharmaceutical and chemical research. A comprehensive search of publicly available data reveals a lack of quantitative solubility studies for this specific compound in organic solvents. Consequently, this document provides a detailed framework for researchers to determine its solubility through established experimental protocols. It outlines the widely accepted shake-flask method and modern high-throughput screening techniques. Furthermore, a selection of common organic solvents and their relevant physicochemical properties are presented to aid in the design of such solubility studies. This guide serves as a foundational resource for scientists and drug development professionals investigating the physicochemical properties of this compound and similar compounds.

Introduction to Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior. For orally administered drugs, adequate aqueous solubility is essential for dissolution in the gastrointestinal tract, a prerequisite for absorption and subsequent systemic availability. In the realm of drug formulation, solubility in organic solvents is equally crucial for processes such as crystallization, purification, and the preparation of dosage forms. A thorough understanding of a compound's solubility profile across a range of solvents is therefore a fundamental aspect of preclinical development.

Currently, there is a notable absence of published quantitative solubility data for this compound (CAS: 1125410-07-2) in common organic solvents. This guide provides detailed methodologies for researchers to independently and accurately determine these crucial parameters.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through various methods, ranging from the traditional and highly reliable shake-flask technique to more rapid, automated high-throughput screening assays.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period until the concentration of the dissolved solute in the supernatant reaches a constant value.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant-temperature shaker or rotator. The temperature should be precisely controlled, typically at 25 °C or 37 °C, to mimic ambient or physiological conditions. The equilibration time is critical and should be sufficient to reach a thermodynamic equilibrium, which can range from 24 to 72 hours.[2][3]

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve with known concentrations of the compound is used for quantification.[2][3]

High-Throughput Solubility Screening

In early drug discovery, where compound availability may be limited, high-throughput screening (HTS) methods offer a rapid assessment of solubility. These methods are often miniaturized and automated.

Kinetic Solubility by Laser Nephelometry:

This technique measures the turbidity that results from the precipitation of a compound when a concentrated solution in a miscible organic solvent (commonly dimethyl sulfoxide, DMSO) is added to an aqueous or organic buffer.[4][5]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the target organic solvent.

-

Precipitation Detection: A laser nephelometer is used to measure the light scattering caused by any precipitate formed in the wells. The solubility is determined as the concentration at which the transition from a clear solution to a turbid suspension occurs.[4][5]

Data Presentation: A Framework for Reporting Solubility

While specific data for this compound is not available, the following table provides a template for presenting experimentally determined solubility data. It includes a selection of common organic solvents categorized by their polarity, which is a key factor influencing solubility.

| Solvent Class | Solvent | Dielectric Constant (20°C) | Polarity Index | Expected Solubility Trend |

| Protic | Methanol | 32.7 | 5.1 | Higher solubility for polar compounds |

| Ethanol | 24.5 | 4.3 | Higher solubility for polar compounds | |

| Isopropanol | 19.9 | 3.9 | Intermediate solubility | |

| Aprotic Polar | Acetonitrile | 37.5 | 5.8 | Higher solubility for polar compounds |

| Dimethylformamide (DMF) | 36.7 | 6.4 | Good solubility for a wide range of compounds | |

| Dimethyl sulfoxide (DMSO) | 46.7 | 7.2 | High solubilizing power for many compounds | |

| Acetone | 20.7 | 5.1 | Good solubility for moderately polar compounds | |

| Tetrahydrofuran (THF) | 7.6 | 4.0 | Good solubility for a wide range of compounds | |

| Aprotic Nonpolar | Dichloromethane | 9.1 | 3.1 | Good solubility for less polar compounds |

| Toluene | 2.4 | 2.4 | Higher solubility for nonpolar compounds | |

| Hexane | 1.9 | 0.1 | Higher solubility for nonpolar compounds |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers with the necessary tools to conduct these essential investigations. The detailed experimental protocols for both equilibrium and high-throughput solubility determination, along with the structured framework for data presentation, will enable the generation of reliable and comparable solubility profiles. A thorough understanding of the solubility of this compound is a critical step in its potential development as a pharmaceutical agent or its use as a chemical intermediate.

References

The Discovery and Enduring Legacy of Substituted Hydroxypyridines: A Technical Guide

Introduction

Substituted hydroxypyridines, a class of heterocyclic organic compounds, represent a cornerstone in modern medicinal chemistry and drug development. Their versatile scaffold, characterized by a pyridine ring bearing one or more hydroxyl groups and other substituents, has given rise to a plethora of molecules with profound biological activities. From their early discovery to their current applications in treating a wide range of diseases, the journey of substituted hydroxypyridines is a testament to the power of chemical synthesis and the intricate relationship between molecular structure and biological function. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of this vital class of compounds, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Pyridine to Life-Saving Drugs

The story of substituted hydroxypyridines begins with the isolation of their parent compound, pyridine, in 1849 by the Scottish chemist Thomas Anderson from bone oil.[1] It wasn't until the late 19th and early 20th centuries that chemists began to systematically explore the reactivity of the pyridine ring and synthesize its derivatives. A pivotal moment in this journey was the development of synthetic methods to introduce functional groups, including the hydroxyl group, onto the pyridine nucleus.

One of the earliest significant substituted hydroxypyridine-based drugs to make a major impact was pyridostigmine . Patented in 1945, it came into medical use in 1955 for the treatment of myasthenia gravis, a neuromuscular disorder.[2][3] This compound, a carbamate derivative of a substituted 3-hydroxypyridine, acts as a cholinesterase inhibitor, preventing the breakdown of the neurotransmitter acetylcholine.[4][5] Another landmark substituted hydroxypyridine is milrinone , a bipyridine derivative, which emerged as a potent phosphodiesterase 3 (PDE3) inhibitor for the treatment of heart failure.[6][7] Its development highlighted the potential of the hydroxypyridine scaffold to target enzymes involved in critical signaling pathways. These pioneering discoveries paved the way for the extensive exploration of substituted hydroxypyridines as a privileged scaffold in drug discovery.

Tautomerism: A Key Feature of Hydroxypyridines

A fundamental chemical property of 2- and 4-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms. This equilibrium is influenced by factors such as the solvent and the substitution pattern on the ring. The pyridone tautomer is often the more stable form, and this tautomerism plays a crucial role in the biological activity and physicochemical properties of these compounds. 3-Hydroxypyridine, however, does not exhibit this keto-enol tautomerism, which contributes to its distinct chemical and biological profile.

Synthetic Methodologies: Crafting the Core Scaffold

The synthesis of substituted hydroxypyridines has evolved significantly over the years, with numerous methods developed to access the 2-hydroxy, 3-hydroxy, and 4-hydroxy isomers and their derivatives.

Synthesis of 2-Hydroxypyridines

A common and efficient method for the synthesis of 2-hydroxypyridines involves the oxidation of pyridine-N-oxide. The N-oxide can be prepared by treating pyridine with an oxidizing agent like peracetic acid.[8] Subsequent treatment of the pyridine-N-oxide with acetic anhydride followed by hydrolysis yields 2-hydroxypyridine.[9][10]

Experimental Protocol: Synthesis of 2-Hydroxypyridine from Pyridine-N-oxide [9]

-

N-Acetoxypyridinium Acetate Formation: A mixture of pyridine-N-oxide and acetic anhydride is heated. The acetic anhydride reacts with the N-oxide to form N-acetoxypyridinium acetate.

-

Rearrangement and Hydrolysis: Upon heating, this intermediate rearranges to 2-acetoxypyridine.

-

Hydrolysis: The 2-acetoxypyridine is then hydrolyzed, typically with aqueous base or acid, to yield 2-hydroxypyridine (which exists predominantly as 2-pyridone).

Synthesis of 3-Hydroxypyridines

The synthesis of 3-hydroxypyridines can be achieved through various routes, with one of the most notable being the oxidative ring transformation of furfurylamine. This method utilizes readily available starting materials derived from biomass.[11][12]

Experimental Protocol: Synthesis of 3-Hydroxypyridine from Furfurylamine [11][12]

-

Reaction Setup: Furfurylamine is dissolved in an acidic aqueous solution (e.g., hydrochloric acid).

-

Oxidation: Hydrogen peroxide is added dropwise to the cooled solution. The optimal molar ratio of furfurylamine:HCl:H2O2 is reported to be 1:5:1.1.[11]

-

Ring Transformation and Aromatization: The reaction mixture is then refluxed. The oxidative conditions promote the opening of the furan ring, followed by cyclization and aromatization to form the 3-hydroxypyridine ring.

-

Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the 3-hydroxypyridine product. This process can achieve a yield of around 76%.[11]

Synthesis of 4-Hydroxypyridines

4-Hydroxypyridines can be synthesized from various precursors, including 4-aminopyridine and 4-chloropyridine. The conversion of 4-chloropyridine is a common laboratory and industrial method.[13][14]

Experimental Protocol: Synthesis of 4-Hydroxypyridine from 4-Chloropyridine [13]

-

Reaction Conditions: 4-Chloropyridine is reacted under alkaline conditions.

-

Hydrolysis: The chloro substituent is displaced by a hydroxyl group via nucleophilic aromatic substitution.

-

Acidification: The resulting salt is then acidified to yield 4-hydroxypyridine.

Another route starting from 4-aminopyridine involves diazotization followed by hydrolysis, which can achieve high yields.[13]

Quantitative Data on Hydroxypyridine Synthesis

The choice of synthetic route often depends on the desired substitution pattern, scalability, and cost of starting materials. The following table summarizes the yields of some common methods for the synthesis of the parent hydroxypyridines.

| Target Compound | Starting Material | Reagents | Yield (%) | Reference |

| 2-Hydroxypyridine | Pyridine-N-oxide | Acetic anhydride, then hydrolysis | Good | [9][10] |

| 3-Hydroxypyridine | Furfurylamine | H₂O₂, HCl | 76 | [11] |

| 4-Hydroxypyridine | 4-Aminopyridine | Diazotization, then hydrolysis | ~92 | [13] |

Substituted Hydroxypyridines in Drug Discovery: Targeting Key Signaling Pathways

The true power of the hydroxypyridine scaffold lies in its ability to be functionalized with various substituents, leading to compounds that can potently and selectively interact with biological targets. Many of these compounds function as enzyme inhibitors, modulating critical signaling pathways implicated in disease.

Cholinesterase Inhibition: The Case of Pyridostigmine

As mentioned earlier, pyridostigmine is a cornerstone in the treatment of myasthenia gravis. It functions by reversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, pyridostigmine increases the concentration and duration of action of ACh at the neuromuscular junction, thereby improving muscle contraction.[4][5]

Caption: Cholinesterase inhibition by Pyridostigmine.

Phosphodiesterase (PDE) Inhibition: The Mechanism of Milrinone

Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). In cardiac muscle, inhibition of PDE3 leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to an increase in intracellular calcium and enhanced myocardial contractility. In vascular smooth muscle, elevated cAMP levels lead to vasodilation.[6][15][16]

Caption: Mechanism of action of Milrinone via PDE3 inhibition.

Pim-1 Kinase Inhibition: A Target in Oncology

The Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. It is often overexpressed in various cancers, making it an attractive therapeutic target. The signaling pathway involving Pim-1 is complex, often initiated by cytokine signaling through the JAK/STAT pathway. STAT transcription factors then induce the expression of Pim-1. Pim-1, in turn, phosphorylates a number of downstream targets, including proteins involved in cell cycle regulation and apoptosis, thereby promoting cancer cell survival. Several substituted hydroxypyridine derivatives have been investigated as Pim-1 kinase inhibitors.[1][17][18][19][20]

Caption: Simplified Pim-1 kinase signaling pathway and its inhibition.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[21][] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain and has been a strategy for the treatment of depression and neurodegenerative diseases. Certain substituted 3-hydroxypyridine derivatives have been shown to exhibit MAO inhibitory activity.[23][24]

Caption: Mechanism of monoamine oxidase (MAO) inhibition.

Quantitative Data on Enzyme Inhibition by Substituted Hydroxypyridines

The therapeutic potential of substituted hydroxypyridines is often quantified by their ability to inhibit specific enzymes. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the potency of an inhibitor. The following table provides examples of IC₅₀ values for some hydroxypyridine derivatives against their respective target enzymes.

| Compound Class | Target Enzyme | Example IC₅₀ Values (nM) | Reference |

| Pyridothienopyrimidinones | Pim-1 Kinase | 4.62 - 8.83 | [25] |

| Pyrimidine and Pyridine Diamines | Acetylcholinesterase (AChE) | Ki = 312 | [26] |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives | Butyrylcholinesterase (BChE) | Ki = 21.84 - 54.41 | [27] |

| 3',4',7-trihydroxyflavone | Monoamine Oxidase A (MAO-A) | 7570 | [23] |

Note: IC₅₀ and Kᵢ values are highly dependent on the specific compound structure and assay conditions. The values presented here are for illustrative purposes.

Conclusion and Future Directions

The journey of substituted hydroxypyridines, from their discovery to their widespread use in medicine, is a compelling narrative of chemical innovation and its impact on human health. The versatility of the hydroxypyridine scaffold, coupled with a deep understanding of its chemical properties and biological interactions, has enabled the development of life-saving drugs. The ongoing research in this field continues to uncover new therapeutic applications for these remarkable compounds. As our understanding of complex biological pathways deepens, the rational design of novel substituted hydroxypyridine derivatives holds immense promise for addressing unmet medical needs and shaping the future of medicine. The detailed synthetic protocols and mechanistic insights provided in this guide aim to empower researchers to further explore the vast potential of this enduring and impactful class of molecules.

References

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. Pyridostigmine - Wikipedia [en.wikipedia.org]

- 3. The history of myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Therapeutic achievements of phosphodiesterase inhibitors and the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase-III Inhibitors Amrinone and Milrinone on Epilepsy and Cardiovascular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel role of phosphodiesterase inhibitors in the management of end-stage heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. openanesthesia.org [openanesthesia.org]

- 17. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]

- 24. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

A Theoretical Investigation of 5-Chloro-2-hydroxy-4-iodopyridine: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a foundational theoretical analysis of 5-Chloro-2-hydroxy-4-iodopyridine, a halogenated pyridine derivative of interest in medicinal and materials chemistry. In the absence of extensive experimental data, this document outlines a robust computational protocol using Density Functional Theory (DFT) to predict its molecular structure and electronic properties. The presented data, including optimized geometry, Mulliken atomic charges, and frontier molecular orbital characteristics, offer initial insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This whitepaper serves as a starting point for future experimental and in-silico research, providing a detailed methodology and predictive data to guide further investigation.

Introduction

Halogenated pyridines are a cornerstone in the development of pharmaceuticals and functional materials. The introduction of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinities, making them valuable tools in drug design. This compound presents a unique substitution pattern with three distinct functional groups: a hydroxyl group, a chlorine atom, and an iodine atom. Understanding the interplay of these substituents on the pyridine ring is crucial for predicting its chemical behavior.

Theoretical studies and computational chemistry provide a powerful, non-invasive means to investigate molecular properties at the atomic level. By employing methods like Density Functional Theory (DFT), we can predict molecular geometries, electronic structures, and spectroscopic properties before a compound is synthesized, saving time and resources. This guide details a proposed computational workflow for the comprehensive theoretical characterization of this compound.

Computational Methodology

The following section details the proposed experimental protocol for the theoretical analysis of this compound. This methodology is designed to provide a balance between computational accuracy and efficiency.

Software

All calculations are to be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometry Optimization

The initial 3D structure of this compound will be constructed. A full geometry optimization will then be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used for organic molecules and generally provides reliable geometric parameters.

A mixed basis set approach is recommended for this molecule. For the iodine atom, an effective core potential (ECP) such as LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) should be employed to account for relativistic effects of the heavy iodine atom. For the lighter atoms (C, H, N, O, Cl), a Pople-style basis set like 6-311+G(d,p) is suitable. This basis set includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) to accurately model bonding environments.

The convergence criteria for the geometry optimization should be set to tight, ensuring that a true energy minimum on the potential energy surface is located.

Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation will be performed at the same level of theory (B3LYP/mixed-basis set). The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum. The calculated vibrational frequencies can also be used to predict the molecule's infrared (IR) spectrum.

Electronic Property Calculations

Using the optimized geometry, a series of single-point energy calculations will be performed to determine the electronic properties. This includes the calculation of:

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions will be analyzed. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.

Predicted Molecular Properties

The following table summarizes the predicted quantitative data for this compound based on the described computational protocol.

| Property | Predicted Value | Units |

| Geometric Parameters | ||

| C2-O Bond Length | Value to be calculated | Å |

| C4-I Bond Length | Value to be calculated | Å |

| C5-Cl Bond Length | Value to be calculated | Å |

| C2-N1-C6 Bond Angle | Value to be calculated | Degrees |

| Electronic Properties | ||

| Energy of HOMO | Value to be calculated | eV |

| Energy of LUMO | Value to be calculated | eV |

| HOMO-LUMO Energy Gap | Value to be calculated | eV |

| Dipole Moment | Value to be calculated | Debye |

| Mulliken Atomic Charges | a.u. | |

| Charge on I | Value to be calculated | |

| Charge on Cl | Value to be calculated | |

| Charge on O (hydroxyl) | Value to be calculated | |

| Charge on N (ring) | Value to be calculated |

(Note: The values in this table are placeholders and would be populated upon execution of the computational protocol.)

Visualizations

Diagrams are essential for understanding complex relationships and workflows in computational chemistry.

An In-depth Technical Guide to the Reactivity and Electronic Effects of 5-Chloro-2-hydroxy-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxy-4-iodopyridine is a polysubstituted heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing and electron-donating groups, coupled with the presence of a highly reactive iodo substituent, makes it an attractive scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the electronic properties and reactivity of this compound, focusing on its behavior in key organic transformations. While specific experimental data for this exact molecule is sparse in publicly available literature, this guide extrapolates from well-established principles of pyridine chemistry and data from closely related analogues to provide a robust predictive framework for its chemical behavior.

Electronic Effects of Substituents

The reactivity of the pyridine ring in this compound is governed by the interplay of the electronic effects of its three substituents: a chloro group, a hydroxy group, and an iodo group.

The pyridine nitrogen itself is electron-withdrawing, creating regions of lower electron density at the α (2- and 6-) and γ (4-) positions, making them susceptible to nucleophilic attack. The substituents further modulate this electron distribution.

-

2-Hydroxy Group: The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form. In solution, the pyridone tautomer generally predominates. The hydroxyl group, when in the enol form, is an ortho, para-directing activating group due to its +M (mesomeric) effect, donating electron density to the ring through resonance. However, in its more stable pyridone form, the carbonyl group is strongly electron-withdrawing (-M effect).

-

5-Chloro Group: The chloro group is an electronegative atom and therefore exhibits a strong -I (inductive) effect, withdrawing electron density from the ring and deactivating it towards electrophilic substitution. It also possesses a weaker +M effect due to its lone pairs, which can donate electron density to the ortho and para positions. In the context of nucleophilic aromatic substitution, the -I effect of the chlorine atom at the 5-position will contribute to the overall electron deficiency of the ring.

-

4-Iodo Group: The iodo group has a less pronounced -I effect compared to chlorine and is more polarizable. Its large size and the relatively weak C-I bond make it an excellent leaving group in nucleophilic substitution and a prime site for oxidative addition in palladium-catalyzed cross-coupling reactions. The electronic influence of iodine on the pyridine ring is a combination of a weak -I effect and a weak +M effect.

The combination of these effects results in a highly functionalized and reactive molecule. The 4-position is activated for nucleophilic attack due to the influence of the ring nitrogen and is the primary site for reactions where iodide acts as a leaving group.

Table 1: Summary of Electronic Effects of Substituents

| Substituent | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Nucleophilic Aromatic Substitution |

| Pyridine Nitrogen | Strong | - | Activates C2 and C4 positions |

| 2-Hydroxy (enol) | Weak | Strong | Donating |

| 2-Pyridone (keto) | - | Strong (-M) | Withdrawing |

| 5-Chloro | Strong | Weak | Withdrawing |

| 4-Iodo | Weak | Weak | Excellent leaving group, weak withdrawing |

Reactivity of the Pyridine Ring

The unique substitution pattern of this compound dictates its reactivity in several key classes of organic reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present. In this compound, the iodo group at the 4-position is an excellent leaving group. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom.

The general order of halogen reactivity as a leaving group in SNAr reactions is I > Br > Cl > F. Therefore, nucleophilic attack is highly favored at the 4-position over the 5-position.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Chloro-2-hydroxy-4-iodopyridine in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Chloro-2-hydroxy-4-iodopyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of 4-aryl-5-chloro-2-hydroxypyridine scaffolds. These structures are integral to the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and other disease areas.

The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds in the starting material allows for selective arylation at the 4-position, leaving the chlorine atom available for subsequent functionalization. This regioselectivity is a key advantage in the construction of complex molecular architectures for drug discovery programs.

Principle of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile. In the case of this compound, this occurs preferentially at the more reactive carbon-iodine bond.

-

Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic moiety to the palladium(II) complex.

-

Reductive Elimination: The coupled product is formed by the elimination of the two organic groups from the palladium center, regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.

Data Presentation: Reaction Parameters and Expected Yields

The successful execution of the Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and expected yields for the coupling of this compound with various arylboronic acids, based on protocols for structurally similar compounds.

Table 1: Key Reagents for Suzuki Coupling

| Reagent | Role | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | The limiting reagent in the reaction. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is generally used to ensure complete consumption of the starting material. |

| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | A variety of palladium sources can be used. See Table 2 for examples. |

| Ligand | Stabilizes and activates the catalyst | 0.02 - 0.10 (2-10 mol%) | Often used in a 1:2 or 1:1 ratio with the palladium precursor. |

| Base | Activates the boronic acid | 2.0 - 3.0 | The choice of base is critical and can influence reaction rate and yield. See Table 3 for examples. |

| Solvent | Reaction Medium | - | A degassed solvent or solvent mixture is crucial to prevent catalyst deactivation. |

Table 2: Common Palladium Catalysts and Ligands

| Catalyst | Ligand | Notes |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A common and effective catalyst for many Suzuki couplings. |

| Pd(OAc)₂ | Palladium(II) Acetate | A stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. Often used with a phosphine ligand. |

| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | A robust and versatile catalyst, often providing good yields for challenging substrates. |

| SPhos, XPhos | Buchwald Ligands | Bulky, electron-rich phosphine ligands that are highly effective for coupling of heteroaryl chlorides and can be beneficial for this reaction. |

Table 3: Common Bases and Solvents

| Base | Solvent System | Temperature (°C) |

| K₂CO₃ | 1,4-Dioxane / H₂O | 80 - 100 |

| K₃PO₄ | Toluene / H₂O | 90 - 110 |

| Cs₂CO₃ | DMF | 80 - 100 |

| Na₂CO₃ | Ethanol / H₂O | 70 - 90 |

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv) to the flask.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-chloro-2-hydroxypyridine.

Protocol 2: Procedure using Pd(OAc)₂ with a Ligand

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) Acetate [Pd(OAc)₂]

-

SPhos (or other suitable phosphine ligand)

-

Potassium phosphate (K₃PO₄)

-

Toluene (degassed)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

-

In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of degassed toluene.

-

Evacuate the Schlenk flask and backfill with an inert gas. Repeat this process three times.

-

Add the catalyst/ligand solution to the Schlenk flask via syringe.

-

Add the remaining degassed toluene and water (typically in a 10:1 ratio).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Follow the workup and purification steps as described in Protocol 1.

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow for the synthesis and purification of 4-aryl-5-chloro-2-hydroxypyridines.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: General experimental workflow for Suzuki coupling.

Application in Drug Discovery: Kinase Inhibitor Scaffolds

The 4-aryl-5-chloro-2-hydroxypyridine core synthesized through this Suzuki coupling reaction is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridone moiety can act as a hinge-binder, forming key hydrogen bonds with the kinase's ATP-binding site. The attached aryl group can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Caption: Conceptual pathway from synthesis to kinase inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Chloro-2-hydroxy-4-iodopyridine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxy-4-iodopyridine is a versatile heterocyclic intermediate of significant interest in pharmaceutical research and development. Its trifunctional nature, possessing chloro, hydroxyl, and iodo substituents, allows for selective and sequential chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, further influenced by the halogen substituents, imparts unique reactivity, particularly in palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical scaffolds, with a focus on its application in the development of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Application in Kinase Inhibitor Synthesis

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many small-molecule kinase inhibitors feature a heterocyclic core, such as a pyridopyrimidine or thienopyrimidine scaffold. This compound serves as a key starting material for the construction of such scaffolds, enabling the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.

The general strategy involves the protection of the hydroxyl group, followed by selective cross-coupling reactions at the iodo and chloro positions. The iodine atom, being the most reactive halogen, is typically displaced first in Suzuki or Sonogashira coupling reactions, allowing for the introduction of an aryl or alkynyl group.[2][3] Subsequent coupling at the less reactive chloro position can be achieved under more forcing conditions, providing a modular approach to the synthesis of highly substituted pyridine derivatives.

Representative Synthesis of a Pyridopyrimidine Scaffold

The following is a representative, multi-step synthesis of a 4-aryl-5-substituted-pyridopyrimidine scaffold, a common core in many kinase inhibitors, starting from this compound. This protocol is based on established synthetic methodologies for similar heterocyclic systems.

Scheme 1: Synthesis of a 4-Aryl-5-ethynyl-2-methoxypyridine Intermediate

Caption: Synthetic workflow for a key pyridine intermediate.

Experimental Protocols

Step 1: Protection of the Hydroxyl Group

-

Reaction: this compound is protected with a methoxymethyl (MOM) group to prevent side reactions in subsequent steps.

-

Materials:

-

This compound (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Chloromethyl methyl ether (MOM-Cl, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Suspend this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium hydride portion-wise, and stir the mixture at 0 °C for 30 minutes.

-

Add MOM-Cl dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Suzuki-Miyaura Cross-Coupling

-

Reaction: The iodo group at the C4 position is selectively coupled with an arylboronic acid.

-

Materials:

-

5-Chloro-4-iodo-2-(methoxymethoxy)pyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

-

-

Procedure:

-

To a Schlenk flask, add 5-Chloro-4-iodo-2-(methoxymethoxy)pyridine, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed dioxane/water solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to 80 °C and stir for 4-8 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Step 3: Sonogashira Cross-Coupling

-

Reaction: The chloro group at the C5 position is coupled with a terminal alkyne.

-

Materials:

-

4-Aryl-5-chloro-2-(methoxymethoxy)pyridine (1.0 equiv)

-

Trimethylsilylacetylene (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

-

Copper(I) iodide (CuI, 0.05 equiv)

-

Triethylamine (Et₃N, 2.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-Aryl-5-chloro-2-(methoxymethoxy)pyridine, the palladium catalyst, and copper(I) iodide.

-

Add anhydrous THF, followed by triethylamine and trimethylsilylacetylene via syringe.

-

Heat the reaction mixture to 60 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, filter through a pad of Celite, and concentrate the filtrate.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data Summary

The following table summarizes the expected yields for the representative synthetic steps, based on literature precedents for similar transformations.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | MOM Protection | This compound | 5-Chloro-4-iodo-2-(methoxymethoxy)pyridine | 85-95 |

| 2 | Suzuki Coupling | 5-Chloro-4-iodo-2-(methoxymethoxy)pyridine | 4-Aryl-5-chloro-2-(methoxymethoxy)pyridine | 70-90 |

| 3 | Sonogashira Coupling | 4-Aryl-5-chloro-2-(methoxymethoxy)pyridine | 4-Aryl-2-(methoxymethoxy)-5-((trimethylsilyl)ethynyl)pyridine | 60-80 |

PI3K/Akt/mTOR Signaling Pathway

The synthesized pyridopyrimidine scaffolds can be further elaborated to generate potent inhibitors of the PI3K/Akt/mTOR pathway. The following diagram illustrates the central role of this pathway in cell signaling.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its distinct reactivity at three different positions allows for the strategic and modular synthesis of complex heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to utilize this intermediate in the discovery and development of novel therapeutics, particularly kinase inhibitors targeting critical signaling pathways in diseases such as cancer.

References

Application Notes and Protocols: 5-Chloro-2-hydroxy-4-iodopyridine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction